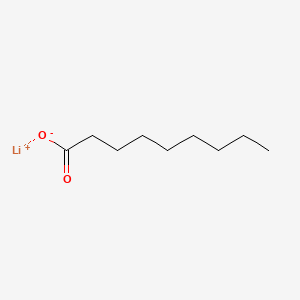
Lithium nonan-1-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium nonan-1-oate is a chemical compound with the molecular formula C9H17LiO2This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium nonan-1-oate can be synthesized through the neutralization of nonanoic acid with lithium hydroxide. The reaction typically involves dissolving nonanoic acid in a suitable solvent, such as ethanol, and then adding lithium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound and water .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade nonanoic acid and lithium hydroxide, with careful control of reaction parameters such as temperature, concentration, and mixing speed .
Chemical Reactions Analysis
Types of Reactions
Lithium nonan-1-oate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium nonanoate peroxide.
Reduction: It can be reduced to form nonanol.
Substitution: It can undergo nucleophilic substitution reactions with halides to form nonyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like chlorine or bromine are used in the presence of a catalyst.
Major Products
Oxidation: Lithium nonanoate peroxide.
Reduction: Nonanol.
Substitution: Nonyl halides.
Scientific Research Applications
Lithium nonan-1-oate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lithium nonan-1-oate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, such as glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes. Additionally, it can modulate signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Lithium orotate: Used in the treatment of mood disorders.
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt used in psychiatric treatments.
Uniqueness
Lithium nonan-1-oate is unique due to its specific chemical structure, which imparts distinct properties compared to other lithium salts. Its applications in organic synthesis and potential antimicrobial properties set it apart from other lithium compounds .
Properties
CAS No. |
63710-31-6 |
|---|---|
Molecular Formula |
C9H17LiO2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
lithium;nonanoate |
InChI |
InChI=1S/C9H18O2.Li/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
VXCYWLNVEABOLO-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


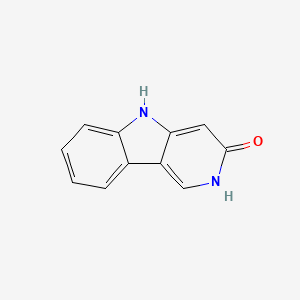
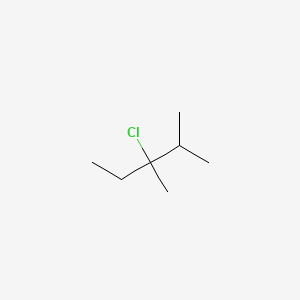
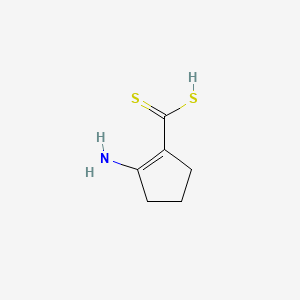

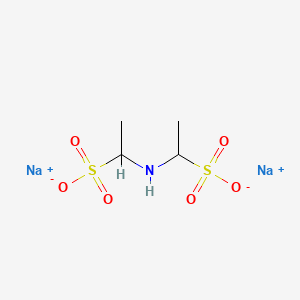
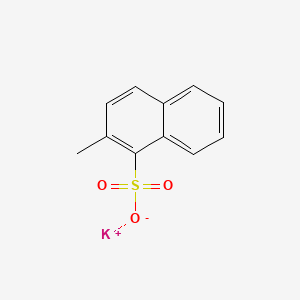
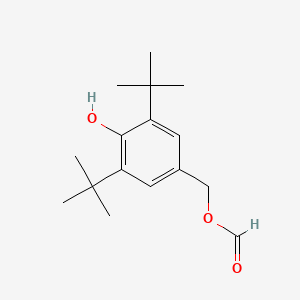
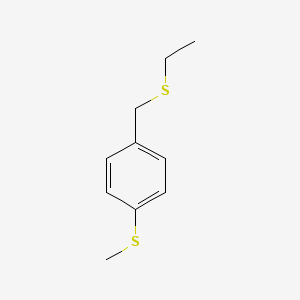
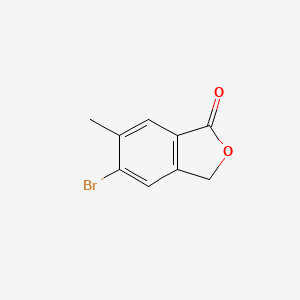

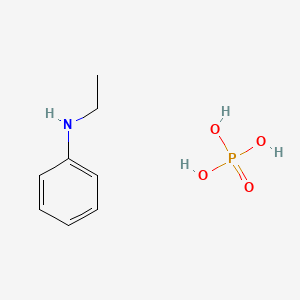

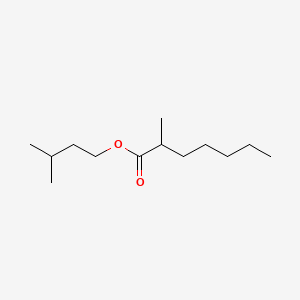
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)
